12-Methyltetradecanoic acid
Overview
Description
12-Methyltetradecanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a high-quality anteiso-C (15)-fatty acid, a medium-chain anteiso-fatty acid . This product has been used as a molecular tool for various biochemical applications .
Molecular Structure Analysis
The molecular formula of 12-Methyltetradecanoic acid is C15H30O2 . Its molecular weight is 242.40 .Physical And Chemical Properties Analysis
12-Methyltetradecanoic acid has a molecular weight of 242.40 . It is a saturated fatty acid . The storage temperature is 2-8°C .Scientific Research Applications
Cytotoxic Properties in Leukemia Cell Lines
12-Methyltetradecanoic acid, particularly in its variant forms like 2-methoxy-13-methyltetradecanoic acid, exhibits cytotoxicity to human chronic myelogenous leukemia K-562, histiocytic lymphoma U-937, and promyelocytic leukemia HL-60 cell lines. This discovery, made during the synthesis and testing of this marine fatty acid, highlights its potential as a candidate for leukemia treatment research (Carballeira et al., 2003).
Antitumor Activity in Bacteria
12-Methyltetradecanoic acid (12-MTA) has been identified in Bacillus species X1, where it represents a significant proportion of the bacterium's fatty acid content. This finding is crucial as 12-MTA is known for its notable antitumor activity, suggesting potential applications in developing new bacterial strains or products with antitumor properties (Chen San-feng, 2012).
Anti-Tumor Effects in Prostate Cancer Cells
12-Methyltetradecanoic acid has been studied for its impact on prostate cancer cells, particularly in its capacity to inhibit 5-lipoxygenase, an enzyme involved in cancer progression. This research provides a pathway to explore 12-MTA as a potential treatment option for prostate cancer (Yang et al., 2003).
Synthesis and Characterization in Monoglycerides
The synthesis and characterization of monoglycerides from branched-chain fatty acids like 12-methyltetradecanoic acid have been conducted. This research is relevant for understanding the chemical properties of 12-MTA and its potential applications in various biochemical and pharmaceutical contexts (Serdarevich & Carroll, 1966).
Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury
Research on 13-methyltetradecanoic acid, a closely related compound, has demonstrated neuroprotective effects in modelsof focal cerebral ischemia/reperfusion injury. While not directly 12-MTA, this research provides insights into the potential neuroprotective properties of similar methyltetradecanoic acids, which could be relevant for future studies on 12-MTA (Yu et al., 2016).
Fatty Acid Composition in Corynebacterium
The study of the fatty acid composition in Corynebacterium cyclohexanicum revealed the presence of 12-methyltetradecanoic acid, among others. This information is significant for understanding the metabolic pathways and physiological roles of such fatty acids in bacteria, which might have broader implications in biotechnology and microbiology (Kaneda, 1983).
Targeted Arterial Delivery in Tumor Treatment
A study evaluating the effects of targeted arterial delivery of 12-MTA on VX2 squamous cell carcinoma in rabbits found that this approach resulted in dose-dependent growth inhibition of the tumors. This suggests that targeted delivery of 12-MTA could be a promising strategy in the treatment of solid tumors (Wright et al., 2005).
Use as an Indicator of Adipose Tissue Turnover
13-Methyltetradecanoic acid has been used as a marker to investigate the mobility of fatty acyl chains in adipose tissue. Although this study focuses on 13-MTA, it provides a methodological framework that could be adapted for studying the turnover and metabolic roles of 12-MTA in similar tissues (Klein et al., 1980).
Future Directions
12-Methyltetradecanoic acid has been used in a wide array of chemical and immunological applications . It is suggested that targeted arterial delivery of branched chain fatty acids such as 12-Methyltetradecanoic acid may be considered as a potential new therapy for treatment of solid tumors . Further in vivo studies are warranted to elucidate 12-Methyltetradecanoic acid’s mechanism of action and further investigate the branched chain fatty acid’s antitumor effects .
properties
IUPAC Name |
12-methyltetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970381 | |
Record name | 12-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Methyltetradecanoic acid | |
CAS RN |
5502-94-3 | |
Record name | Anteisopentadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aseanostatin P5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Methyltetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL MYRISTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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